Home > Products > Screening Compounds P102183 > (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine
(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine - 1270210-49-5

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine

Catalog Number: EVT-1757929
CAS Number: 1270210-49-5
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as an amine due to the presence of an amino group, and it also contains a chlorinated pyridine moiety. This compound may exhibit various biological activities, making it a subject of interest in pharmaceutical research.

Source and Classification

This compound can be synthesized from precursors that include chloropyridine derivatives and alkenes. It falls under the category of organic compounds, specifically amines and pyridine derivatives. The classification is significant in understanding its reactivity and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine can be achieved through several methods. One common approach involves the use of palladium-catalyzed reactions, where a chlorinated pyridine reacts with an appropriate alkene under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis generally begins with 4-chloropyridine and butenal or similar compounds.
  2. Catalysis: Palladium catalysts are often employed to facilitate the coupling reactions.
  3. Reaction Conditions: The reaction typically requires an inert atmosphere (e.g., nitrogen) and specific temperature control to optimize yields.
  4. Purification: Post-synthesis, the product is purified using techniques such as column chromatography.
Molecular Structure Analysis

Structure

The molecular structure of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine features:

  • A butenyl chain connected to an amino group.
  • A 4-chloropyridine ring, which contributes to the compound's polarity and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine can participate in various chemical reactions, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Alkylation reactions: The compound can undergo alkylation at the nitrogen atom, leading to more complex amines.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom on the pyridine ring, which enhances its nucleophilicity and alters its reaction pathways.

Mechanism of Action

Process

The mechanism of action for (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine in biological systems may involve:

  1. Binding to receptors: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Modulation of signaling pathways: By binding to target sites, it could influence various signaling pathways, potentially leading to therapeutic effects.

Data

Research indicates that compounds with similar structures often exhibit activity against certain cancer cell lines or bacterial strains, suggesting potential for further exploration in drug development.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

Chemical Properties

Relevant chemical properties encompass:

  • Solubility: Generally soluble in polar solvents like water and ethanol.
  • Stability: Stability under standard laboratory conditions but sensitive to light and moisture due to the chlorinated pyridine moiety.
Applications

Scientific Uses

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine has several potential applications:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: Used as a tool in studying biochemical pathways or interactions due to its unique structural features.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties based on its chemical reactivity.
Introduction to Chlamydia trachomatis Infections and Therapeutic Challenges

Global Burden of Chlamydia trachomatis and Clinical Complications

Chlamydia trachomatis (Ct) is the causative agent of the most frequently reported bacterial sexually transmitted infection (STI) globally, with the World Health Organization (WHO) estimating approximately 129 million new cases annually [1] [5] [9]. This obligate intracellular Gram-negative bacterium exhibits a biphasic developmental cycle alternating between the infectious elementary body (EB) and the replicative reticulate body (RB) [1] [4]. The infection’s public health significance stems from several critical factors:

  • Asymptomatic Prevalence: Over 70% of genital infections in women and 50% in men are asymptomatic, facilitating silent transmission and delaying treatment [1] [7]. This "silent epidemic" contributes to underreporting, particularly where non-NAAT (Nucleic Acid Amplification Test) methods with sensitivities as low as 3.9% are used [5].
  • Severe Sequelae: Untreated infections can ascend to the upper genital tract, causing pelvic inflammatory disease (PID), tubal factor infertility, ectopic pregnancy, and chronic pelvic pain in women. In men, epididymitis and reactive arthritis may occur. Neonatal transmission risks include conjunctivitis and pneumonia [1] [3] [9]. Ct is the leading preventable cause of tubal factor infertility, accounting for 10%–40% of infertility cases [9].
  • Economic Impact: In the United States alone, direct medical costs for chlamydia and its complications exceed $700 million annually. Historical data indicate PID complications cost $4.2 billion before screening programs were implemented [5] [9].
  • Geographic and Demographic Disparities: Prevalence is highest among sexually active adolescents and young adults (<25 years), with non-Hispanic Black females in the U.S. showing infection rates 5 times higher than non-Hispanic Whites [9]. Global prevalence varies significantly, with resource-limited regions facing diagnostic limitations [5].

Table 1: Global Epidemiology and Complications of Chlamydia trachomatis

ParameterDataSource
Annual new cases (global)129 millionWHO 2020 [1]
Asymptomatic urogenital infection>70% in women; >50% in men [1] [7]
PID risk from untreated infection10%–15% [9]
Tubal infertility risk after PID10%–15% [9]
U.S. prevalence (ages 14–24)6.8% overall; 16.2% in non-Hispanic Black femalesNHANES [9]

Limitations of Broad-Spectrum Antibiotics in Current Treatment Paradigms

First-line antibiotics like azithromycin (single 1g dose) and doxycycline (100mg twice daily for 7 days) face significant challenges despite their efficacy in uncomplicated urogenital infections [3]:

  • Anatomic Site-Specific Efficacy: Azithromycin demonstrates suboptimal cure rates for rectal chlamydia (74% vs. 100% for doxycycline in MSM). This is critical as rectal infections occur in 33%–83% of women with urogenital infections, often without reported anal exposure [3]. Oropharyngeal infections also show reduced azithromycin efficacy [3] [4].
  • Growth Cycle-Dependent Activity: Chlamydia's biphasic developmental cycle impacts antibiotic susceptibility. Elementary bodies (EBs) and late-phase RBs are refractory to most antibiotics except rifampin. Azithromycin and doxycycline primarily target mid-cycle RBs, leaving persistent forms unaffected [4].
  • Persistent/Recurrent Infections: Even with appropriate treatment, reinfection rates are high due to inadequate partner treatment or untreated extragenital reservoirs. Repeat infections occur in ~10%–20% of patients within 3–6 months, escalating risks of scarring and infertility [3] [9].
  • Antibiotic Resistance Concerns: While classical resistance mechanisms (e.g., gene mutations) are rare in Ct, treatment failures occur due to heterotypic resistance in persistent forms induced by nutrient starvation or β-lactam exposure. These aberrant forms exhibit reduced metabolic activity, evading antibiotic effects [4] [8].

Table 2: Efficacy of First-Line Antibiotics Against Chlamydia trachomatis

AntibioticRegimenUrogenital Cure RateRectal Cure RateKey Limitations
Doxycycline100mg 2x/day × 7 days>95%100%Gastrointestinal side effects; adherence issues
Azithromycin1g single dose>95%74%Rectal/oropharyngeal inefficacy; drug resistance
Levofloxacin500mg daily × 7 days90%–95%Limited dataHigh cost; QT prolongation risk

Rationale for Developing Targeted Antichlamydial Agents

The limitations of current therapies underscore the need for novel agents specifically designed to disrupt Chlamydia's unique biology:

  • Intracellular Lifestyle Challenges: Ct’s obligate intracellular niche shields it from many antibiotics. Effective agents must penetrate host cells and accumulate within inclusion vacuoles at bactericidal concentrations [1] [4].
  • Developmental Cycle Vulnerabilities: Key bacterial enzymes and structural proteins regulating the EB↔RB transition present druggable targets. The serine protease HtrA (High-temperature requirement A) exemplifies this – it is essential for RB replication and stress response. Inhibitors of CtHtrA have shown >90% reduction in infectious progeny and disrupt inclusion vacuole formation [8].
  • Overcoming Persistence: Persisting RBs resist standard antibiotics due to altered gene expression. Targeted agents against proteases or peptidoglycan assembly proteins could eradicate these reservoirs [4] [8].
  • Chemical Scaffolds for Novel Inhibitors: Emerging research focuses on synthetic compounds like peptidomimetics and heterocyclic amines that specifically inhibit chlamydial targets. The compound (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (CAS# 1270210-49-5) represents a structurally distinct scaffold. With the molecular formula C₉H₁₁ClN₂ and a chiral center at the C1-amine group, it offers potential for structure-activity optimization against intracellular targets like HtrA or MOMP (Major Outer Membrane Protein) [8] [10].

Table 3: Key Targets for Novel Antichlamydial Agents

TargetFunction in ChlamydiaTherapeutic RationaleInhibitor Classes
HtrA proteaseProtein quality control; RB replicationDisrupts inclusion integrity; blocks RB developmentPeptidomimetics (e.g., JO146) [8]
MOMP (PorB)Structural EB protein; adhesionInterferes with host cell invasionCyclic peptides; antibodies
Type II/III secretionEffector protein injection into hostPrevents intracellular survivalSmall-molecule inhibitors
Peptidoglycan synthasesDivision ring formation in RBsInduces premature lysis; effective on persistent formsPenicillin-binding protein analogs

The development of targeted agents like (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine could circumvent current antibiotic limitations by providing:

  • Enhanced intracellular penetration through optimized lipophilicity (LogP ~2.5 predicted for this compound).
  • Stage-specific activity against refractory EB/RB forms.
  • Reduced disruption of host microbiome via pathogen-selective mechanisms.
  • Synergy with existing antibiotics to shorten treatment duration and minimize resistance emergence [4] [8].

Table 4: Chlamydia trachomatis Developmental Cycle and Therapeutic Vulnerabilities

Developmental StageDuration Post-InfectionAntibiotic SusceptibilityTargetable Processes
Elementary Body (EB)0–2 hoursRefractory to most antibiotics; Rifampin-sensitiveAdhesion; invasion; MOMP assembly
Early RB2–12 hoursSensitive to rifampin; moderately sensitive to macrolides/tetracyclinesDifferentiation; initial replication
Mid-cycle RB12–24 hours (Ct L2)Highly sensitive to all first-line drugsBinary fission; metabolism; HtrA activity
Late RB/EB transition24–36 hours (Ct L2)Refractory to most drugsCondensation; inclusion lysis
Persistent RBVariable (starvation-induced)Resistant to antibiotics; requires novel agentsDormant metabolism; stress response

Future research should prioritize structure-based optimization of targeted scaffolds like (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine using:

  • Homology modeling of Ct-specific targets (e.g., HtrA)
  • Structure-activity relationship (SAR) studies to improve potency and selectivity
  • In vitro persistence models to assess eradication of aberrant forms [8].

Properties

CAS Number

1270210-49-5

Product Name

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine

IUPAC Name

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C9H11ClN2/c1-2-3-8(11)9-6-7(10)4-5-12-9/h2,4-6,8H,1,3,11H2/t8-/m0/s1

InChI Key

ARFQYQJCLVCFGZ-QMMMGPOBSA-N

SMILES

C=CCC(C1=NC=CC(=C1)Cl)N

Canonical SMILES

C=CCC(C1=NC=CC(=C1)Cl)N

Isomeric SMILES

C=CC[C@@H](C1=NC=CC(=C1)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.